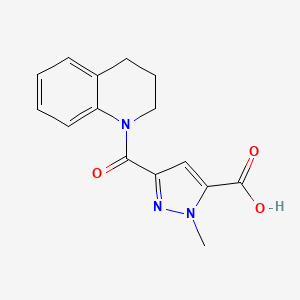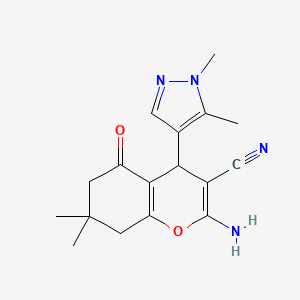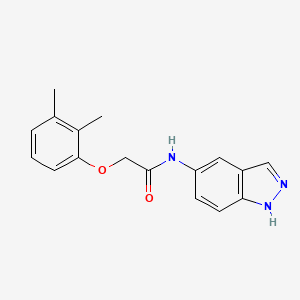
3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid, also known as DMQX, is a chemical compound that has been extensively studied in scientific research. DMQX is a potent antagonist of the ionotropic glutamate receptors, which are involved in neurotransmission in the central nervous system. DMQX has been used to study the role of glutamate receptors in various physiological and pathological processes.
作用机制
3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid acts as an antagonist of the ionotropic glutamate receptors, which are involved in neurotransmission in the central nervous system. 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid binds to the receptor and prevents the binding of glutamate, the natural ligand of the receptor. This results in the inhibition of the receptor activity and the downstream signaling pathways.
Biochemical and Physiological Effects:
3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid has been shown to have a variety of biochemical and physiological effects. In animal studies, 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid has been shown to reduce pain perception and improve learning and memory. 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid has also been shown to have anticonvulsant effects in animal models of epilepsy. 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid has several advantages for use in lab experiments. It is a potent and selective antagonist of the ionotropic glutamate receptors, making it useful for studying the role of these receptors in various physiological and pathological processes. 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid is also relatively stable and easy to synthesize, making it accessible for use in many different labs.
One limitation of 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid is that it is not selective for a specific subtype of glutamate receptor. This can make it difficult to study the specific role of a particular receptor subtype in a given process. Another limitation is that 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid can have off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for research on 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid. One area of interest is the development of more selective antagonists for specific subtypes of glutamate receptors. This would allow for more precise studies of the role of these receptors in various physiological and pathological processes.
Another area of interest is the development of 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid derivatives with improved pharmacokinetic properties. This could lead to the development of new drugs for the treatment of neurodegenerative diseases and other conditions involving glutamate receptors.
Finally, there is interest in using 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid in combination with other drugs or therapies to enhance their efficacy. For example, 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid has been shown to enhance the anticonvulsant effects of other drugs in animal models of epilepsy. This could have implications for the treatment of epilepsy and other conditions involving glutamate receptors.
In conclusion, 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid is a potent antagonist of the ionotropic glutamate receptors that has been extensively studied in scientific research. 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid has been used to investigate the role of glutamate receptors in various physiological and pathological processes and has potential applications in the treatment of neurodegenerative diseases and other conditions involving glutamate receptors. Further research is needed to fully understand the potential of 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid and its derivatives in these areas.
合成方法
3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the formation of a quinoline ring followed by the addition of a pyrazole ring and a carboxylic acid group. The final product is obtained after purification using chromatography techniques.
科学研究应用
3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid has been extensively used in scientific research to study the role of glutamate receptors in various physiological and pathological processes. 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid has been used to investigate the involvement of glutamate receptors in pain perception, learning and memory, epilepsy, and neurodegenerative diseases. 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid has also been used to identify the subtypes of glutamate receptors involved in these processes.
属性
IUPAC Name |
5-(3,4-dihydro-2H-quinoline-1-carbonyl)-2-methylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-17-13(15(20)21)9-11(16-17)14(19)18-8-4-6-10-5-2-3-7-12(10)18/h2-3,5,7,9H,4,6,8H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFNGXDWYSIKKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)N2CCCC3=CC=CC=C32)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[2-({[5-(4-bromo-2-methylphenyl)-2-furyl]methyl}amino)ethyl]amino}ethanol dihydrochloride](/img/structure/B4877216.png)
![2-[(4-isonicotinoyl-1-piperazinyl)carbonyl]-1H-indole](/img/structure/B4877222.png)

![N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-methyl-1H-benzimidazol-5-yl}pentanamide](/img/structure/B4877248.png)
![3-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-tert-butylbenzoate](/img/structure/B4877276.png)

![3-amino-N-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4877293.png)
![1-(4-methoxybenzyl)-5-[(5-nitro-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4877300.png)

![5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4877317.png)
![N-allyl-2-[2-(3,4-dimethylphenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4877325.png)

![1-[(5-isopropyl-3-thienyl)carbonyl]-4-methylpiperazine](/img/structure/B4877328.png)
![N-(5-chloro-2-phenoxyphenyl)-2-[(4-methoxybenzyl)thio]acetamide](/img/structure/B4877332.png)